molecular formula C10H8ClN3O2S B1352014 [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 851116-15-9

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No.: B1352014
CAS No.: 851116-15-9
M. Wt: 269.71 g/mol
InChI Key: OWNDSFNHTCIVEX-UHFFFAOYSA-N
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Description

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid is a heterocyclic compound that contains a triazole ring, a chlorophenyl group, and a mercapto group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]propionic acid
  • [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]butyric acid
  • [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]valeric acid

Uniqueness

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety differentiates it from other similar compounds, potentially affecting its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9-12-13-10(17)14(9)5-8(15)16/h1-4H,5H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDSFNHTCIVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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